Kadangustin J

説明

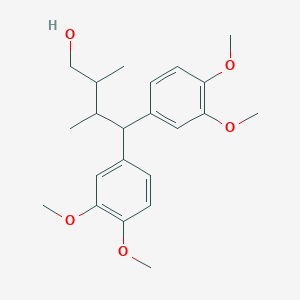

Kadangustin J is a lignan compound isolated from plants of the Kadsura genus, which is known for its structurally diverse secondary metabolites. This compound belongs to the dibenzocyclooctadiene lignan class, characterized by a bicyclic framework with oxygenated substituents. Its structural complexity and occurrence in medicinal plants underscore its significance in phytochemical research.

特性

分子式 |

C22H30O5 |

|---|---|

分子量 |

374.5 g/mol |

IUPAC名 |

4,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutan-1-ol |

InChI |

InChI=1S/C22H30O5/c1-14(13-23)15(2)22(16-7-9-18(24-3)20(11-16)26-5)17-8-10-19(25-4)21(12-17)27-6/h7-12,14-15,22-23H,13H2,1-6H3 |

InChIキー |

QCYCSEDIGPJTTD-UHFFFAOYSA-N |

正規SMILES |

CC(CO)C(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |

同義語 |

kadangustin J |

製品の起源 |

United States |

類似化合物との比較

Structural Characteristics and Classification

Kadangustin J features a dibenzocyclooctadiene backbone with a methoxy group (R=OMe) at the C-12 position, distinguishing it from closely related analogs (Table 1). This substitution pattern influences its polarity, solubility, and interaction with biological targets. Structural elucidation via NMR and computational methods has confirmed its 3D conformation, which is critical for its bioactivity .

Table 1: Structural Comparison of Kadangustin Compounds

| Compound | Substituent (R) | Key Structural Feature | Source Plant |

|---|---|---|---|

| This compound | OMe | C-12 methoxy | Kadsura spp. |

| Kadangustin K | OH | C-12 hydroxyl | Kadsura spp. |

| Kadangustin A | OH | C-14 hydroxyl | K. coccinea |

| Kadangustin D | OCin | Cinnamoyl ester at C-12 | K. heteroclita |

| Kadangustin E | OBz | Benzoyl ester at C-12 | K. longipedunculata |

| Kadangustin F | OAng | Angeloyl ester at C-12 | K. coccinea |

Comparative Analysis with Structural Analogs

This compound vs. Kadangustin K

The primary distinction lies in the C-12 substituent: this compound has a methoxy group (OMe), while Kadangustin K has a hydroxyl group (OH). This difference alters hydrogen-bonding capacity and metabolic stability.

This compound vs. Esterified Derivatives (Kadangustin D, E, F)

Esterified derivatives (e.g., Kadangustin D, E, F) exhibit bulkier substituents, which may sterically hinder interactions with enzymes or receptors. For instance, Kadangustin D’s cinnamoyl group (OCin) contributes to its anti-inflammatory activity, as observed in K. heteroclita extracts, whereas this compound’s smaller methoxy group may favor different bioactivities .

Broader Lignan Family

This compound shares a biosynthetic pathway with other lignans like kadsuphilins and heteroclitins. For example, kadsuphilin J and heteroclitin F both possess hydroxylated dibenzocyclooctadiene cores but lack the C-12 methoxy group, highlighting functional diversification within the Kadsura genus .

Metabolic Distribution in Kadsura Species

Metabolomic studies reveal that this compound is predominantly found in K. coccinea and K. heteroclita, with higher concentrations in fruit tissues (e.g., seeds and peels). In contrast, Kadangustin E and L are biomarkers for K. longipedunculata, suggesting species-specific biosynthetic pathways .

Q & A

Basic Research Questions

Q. What are the core methodologies for structural identification of Kadangustin J, and how can researchers ensure reproducibility?

- Methodological Answer : Begin with spectroscopic techniques (NMR, MS, IR) to determine molecular structure, cross-referenced with X-ray crystallography for confirmation. Reproducibility requires detailed experimental protocols (e.g., solvent purity, temperature control) and adherence to guidelines for reporting synthetic steps (e.g., yields, purification methods) . For novel compounds, provide full characterization data (e.g., H/C NMR shifts, HRMS) in the main manuscript; supplementary files should include raw spectra and crystallization conditions .

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

- Methodological Answer : Use a tiered approach:

In vitro assays: Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.

Dose-response curves: Establish IC/EC values across ≥3 replicates to validate potency.

Counter-screening: Test against related off-targets to confirm selectivity.

Document all protocols in line with journal requirements for experimental transparency .

Q. What strategies mitigate bias in literature reviews about this compound’s pharmacological properties?

- Methodological Answer :

- Use systematic review frameworks (e.g., PRISMA) to screen primary literature from databases like PubMed and SciFinder.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, validated assays) to filter low-quality data.

- Cross-check findings against secondary sources (e.g., review articles) to identify consensus or gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?

- Methodological Answer :

- Conduct orthogonal validation: Combine biochemical assays (e.g., SPR for binding affinity) with cellular imaging (e.g., confocal microscopy for sublocalization).

- Apply data triangulation: Compare results across independent labs or methodologies (e.g., CRISPR knockouts vs. pharmacological inhibitors) .

- Use statistical models (e.g., Bayesian analysis) to quantify uncertainty in conflicting datasets .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Employ a fragment-based approach: Synthesize analogs with incremental modifications (e.g., substituent variations, stereochemical changes).

- Use high-throughput screening (HTS) to evaluate ≥100 derivatives, prioritizing clusters with enhanced potency/selectivity.

- Apply cheminformatics tools (e.g., molecular docking, QSAR models) to predict binding modes and guide synthesis .

Q. How should researchers address ethical and reproducibility challenges in in vivo studies of this compound?

- Methodological Answer :

- Follow ARRIVE guidelines for animal studies: Report sample sizes, randomization methods, and blinding protocols.

- Pre-register study designs on platforms like OSF to reduce publication bias.

- Share raw data (e.g., histopathology images, behavioral metrics) via repositories like Figshare to enable independent validation .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate potency metrics.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Q. How can researchers validate omics data (e.g., transcriptomics) linked to this compound’s effects?

- Methodological Answer :

- Perform multi-omics integration: Correlate RNA-seq results with proteomic/metabolomic datasets.

- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes.

- Validate key targets via siRNA knockdown or Western blotting .

Methodological Frameworks

Q. Which criteria (e.g., FINER, PICO) ensure rigorous formulation of research questions about this compound?

- Methodological Answer :

- Apply the FINER framework : Ensure questions are Feasible (e.g., resources available), Interesting (novel mechanistic insights), Novel (address literature gaps), Ethical (comply with IACUC protocols), and Relevant (therapeutic potential) .

- Use PICO for clinical studies: Define Population (e.g., cell lines, animal models), Intervention (dose/route of this compound), Comparison (control groups), Outcome (e.g., tumor shrinkage, biomarker levels) .

Tables: Key Parameters for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。